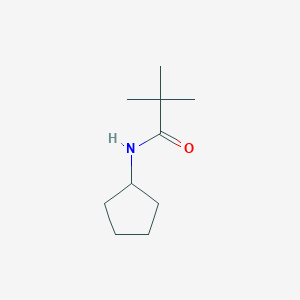![molecular formula C16H8F3NO5 B6075410 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B6075410.png)
7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
NTBC exerts its therapeutic effects by inhibiting the activity of tyrosine kinases, which play a crucial role in cell signaling and growth. Specifically, NTBC inhibits the activity of fumarylacetoacetate hydrolase, an enzyme that is involved in the catabolism of tyrosine.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These effects include a reduction in the accumulation of toxic metabolites in patients with hereditary tyrosinemia type 1, as well as a reduction in the levels of tyrosine and its metabolites in the blood.
Advantages and Limitations for Lab Experiments
One of the major advantages of NTBC is its specificity for tyrosine kinases, which makes it an attractive candidate for the development of targeted therapies. However, NTBC has also been shown to have some limitations, including its potential toxicity at high doses and its limited bioavailability.
Future Directions
There are a number of potential future directions for the study of NTBC and its therapeutic applications. These include the development of more potent and selective tyrosine kinase inhibitors, as well as the investigation of the potential use of NTBC in the treatment of other diseases that are associated with abnormal tyrosine metabolism. Additionally, further studies are needed to better understand the long-term safety and efficacy of NTBC in humans.
Synthesis Methods
NTBC is synthesized through a multi-step process that involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with 4-chloro-3-formylcoumarin in the presence of a base. The resulting intermediate is then subjected to a series of reactions that lead to the formation of NTBC.
Scientific Research Applications
NTBC has been extensively studied for its potential therapeutic applications in a variety of diseases, including hereditary tyrosinemia type 1, a rare genetic disorder that affects the metabolism of tyrosine. NTBC has been shown to inhibit the activity of fumarylacetoacetate hydrolase, an enzyme that is deficient in patients with hereditary tyrosinemia type 1, leading to a reduction in the accumulation of toxic metabolites and an improvement in the symptoms associated with the disease.
Properties
IUPAC Name |
7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO5/c17-16(18,19)10-3-5-13(12(7-10)20(22)23)24-11-4-1-9-2-6-15(21)25-14(9)8-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGHDOQCQQFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)


![4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B6075398.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6075414.png)

![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
